molecular formula C9H7BrO4 B13562842 Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate

Cat. No.: B13562842
M. Wt: 259.05 g/mol
InChI Key: PMOTYGXTRPTGSG-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate is an α-keto ester featuring a phenyl ring substituted with bromine (para) and hydroxyl (ortho) groups. The bromine atom enhances electrophilicity and may influence bioactivity, while the hydroxyl group introduces hydrogen-bonding capacity, affecting solubility and molecular interactions .

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,11H,1H3

InChI Key

PMOTYGXTRPTGSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=C(C=C(C=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate typically involves the esterification of 4-bromo-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-bromo-2-hydroxybenzaldehyde or 4-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of 4-bromo-2-hydroxybenzyl alcohol.

    Substitution: Formation of 4-amino-2-hydroxybenzoic acid derivatives.

Scientific Research Applications

Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups :

  • Methyl 2-(4-Fluorophenyl)-2-oxoacetate (): Fluorine, being less bulky and electronegative than bromine, reduces steric hindrance and alters electronic effects. The $^{19}\text{F}$ NMR signal at δ = -101.07 ppm confirms its para substitution .
  • Methyl 2-(4-Methoxyphenyl)-2-oxoacetate (): The methoxy group is electron-donating, increasing electron density on the ring. This contrasts with the hydroxyl group in the target compound, which can deprotonate under basic conditions, enhancing solubility in polar solvents .

Halogen Position and Size :

Ester Group Variations

  • Ethyl vs. Methyl Esters : Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS 20201-26-7, MW = 257.08 g/mol) has higher lipophilicity than its methyl analog due to the longer alkyl chain, which could enhance membrane permeability in biological systems .
  • Synthetic Yields : Methyl 2-(4-methoxyphenyl)-2-oxoacetate is synthesized via Grignard reactions with 71.1% yield, suggesting that methyl esters may offer efficiency advantages over ethyl analogs in certain routes .

Spectral Characteristics

  • $^{1}\text{H}$ NMR : Methyl esters typically show a singlet for the methoxy group at δ ~3.8–4.0 ppm (e.g., δ 4.01 ppm in methyl 2-(4-fluorophenyl)-2-oxoacetate) . The hydroxyl group in the target compound would exhibit a broad peak near δ 5–6 ppm, as seen in methyl 2-(4-hydroxyphenyl)-2-oxoacetate () .
  • Mass Spectrometry: Molecular ion peaks for brominated analogs (e.g., [M+1]+ = 247.44 for methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate) confirm the presence of halogens and functional groups .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate C$9$H$7$BrO$_4$ 259.06 (calculated) Bromine (para), hydroxyl (ortho)
Ethyl 2-(4-bromophenyl)-2-oxoacetate C${10}$H$9$BrO$_3$ 257.08 Ethyl ester, bromine (para)
Methyl 2-(4-methoxyphenyl)-2-oxoacetate C${10}$H${10}$O$_4$ 194.18 Methoxy (para), high synthetic yield

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